![molecular formula C20H25N5O4 B2943042 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845807-90-1](/img/structure/B2943042.png)
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and optical activity. Chemical properties might include acidity or basicity, reactivity with other compounds, and types of reactions it undergoes.Scientific Research Applications
Anti-inflammatory Activity
A study conducted by Kaminski et al. (1989) synthesized a series of substituted analogues based on the pyrimidopurinediones ring system, demonstrating anti-inflammatory activity comparable to naproxen in a chronic inflammation model. The prenylated derivative exhibited cyclooxygenase inhibitory activity without the side effects of gastric ulcer induction or ocular toxicity observed with other series (Kaminski et al., 1989).
Synthesis and Chemical Properties
Šimo et al. (1995) described a multi-step synthesis process to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones from a series of chemical reactions starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione (Šimo, Rybár, & Alföldi, 1995).
Pharmacological Evaluation
Jurczyk et al. (2004) synthesized new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives and evaluated their affinity for serotonin and dopamine receptors. The compounds showed high affinity for 5-HT(1A) and alpha(1) receptors, with one compound exhibiting marked anxiolytic-like activity in rats, comparable to diazepam (Jurczyk et al., 2004).
Molecular Interaction Analysis
Shukla et al. (2020) conducted a quantitative analysis on the intermolecular interactions present in a xanthine derivative, revealing an anisotropic distribution of interaction energies and suggesting potential applications in the design of new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Antibacterial Activity
Retnosari et al. (2021) synthesized vanillin derivative compounds, demonstrating significant antibacterial activity against various bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. The substitution of a methoxy group with an ethoxy group enhanced the antibacterial activity of the compounds (Retnosari et al., 2021).
Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) for information on handling, storage, and disposal of the compound. They also look at its toxicity levels and potential health effects.
Future Directions
Based on the results of their studies, researchers suggest future directions for research. This could include potential applications of the compound, further experiments to carry out, or modifications to its structure to enhance its properties.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-11-24(14-5-7-15(29-3)8-6-14)19-21-17-16(25(19)12-13)18(27)23(9-4-10-26)20(28)22(17)2/h5-8,13,26H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWOXHMLUMOFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)
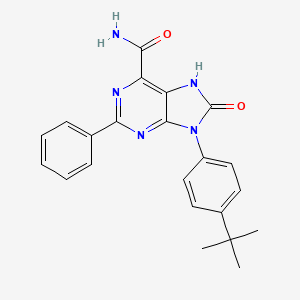
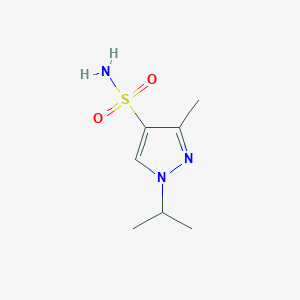
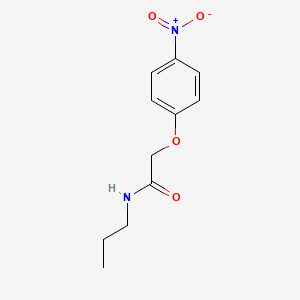
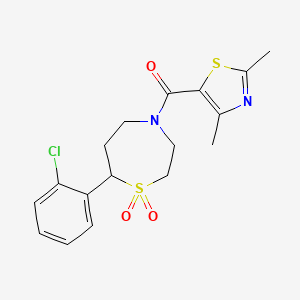
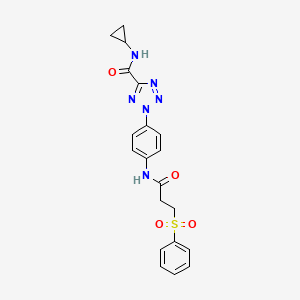
![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)
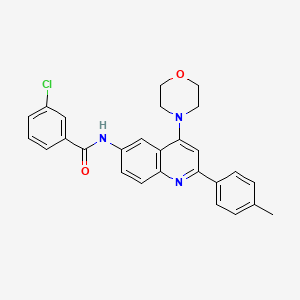
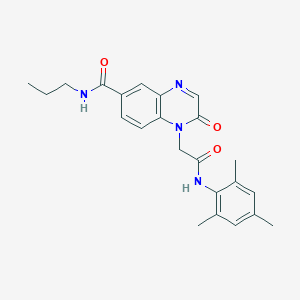
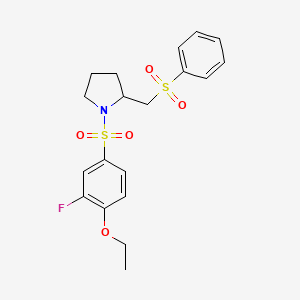
![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)
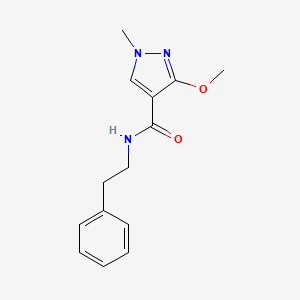
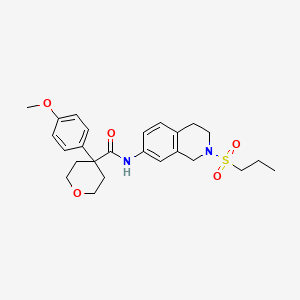
![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)